N-[(2-chloro-6-fluorophenyl)methyl]-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
Description
Starting Materials: The imidazo[2,1-b][1,3,4]thiadiazole core and 2-chloro-6-fluorobenzyl chloride.
Reaction Conditions: The reaction is typically performed in an organic solvent like dichloromethane, using a base such as triethylamine to facilitate the nucleophilic substitution reaction, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up: Using larger reactors and continuous flow systems to handle increased volumes.
Purification: Employing techniques such as recrystallization, column chromatography, or HPLC to achieve the desired purity.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN5S/c17-12-4-1-5-13(18)11(12)8-20-15-22-23-9-14(21-16(23)24-15)10-3-2-6-19-7-10/h1-7,9H,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGJXMRKRUBBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNC2=NN3C=C(N=C3S2)C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Imidazo[2,1-b][1,3,4]thiadiazole Core
Starting Materials: 2-aminothiadiazole and 3-pyridinecarboxaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions to form the imidazo[2,1-b][1,3,4]thiadiazole core.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.
Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the site of oxidation.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in an inert atmosphere, often in an organic solvent.
Products: Reduction can yield reduced forms of the compound, potentially altering its biological activity.
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Substitution
Reagents: Halogenating agents, nucleophiles, or electrophiles.
Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).
Products: Substitution reactions can introduce new functional groups, modifying the compound’s properties.
Scientific Research Applications
N-[(2-chloro-6-fluorophenyl)methyl]-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazol-2-amine has been studied for various applications:
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Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science:
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Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Studied for its ability to bind to specific proteins, influencing biological pathways.
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Medicine
Anticancer Activity: Investigated for its potential to inhibit cancer cell growth.
Antimicrobial Properties: Shows activity against various microbial strains, making it a candidate for new antimicrobial agents.
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Industry
Pharmaceuticals: Potential use in the development of new drugs.
Agriculture: Studied for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazol-2-amine involves its interaction with specific molecular targets:
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Molecular Targets
Enzymes: Inhibits key enzymes involved in metabolic pathways.
Receptors: Binds to specific receptors, modulating their activity.
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Pathways Involved
Signal Transduction: Alters signaling pathways, affecting cellular responses.
Gene Expression: Influences the expression of certain genes, leading to changes in protein synthesis.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for diverse applications, from catalysis to medicine, making it a valuable subject of study in modern chemistry and biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
